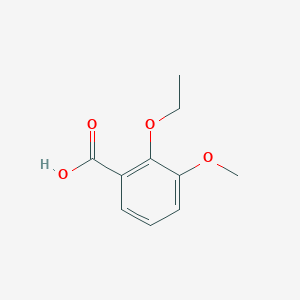

2-Ethoxy-3-methoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-3-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-3-14-9-7(10(11)12)5-4-6-8(9)13-2/h4-6H,3H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJJATDBRVDGBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Ethoxy-3-methoxybenzoic Acid

Abstract

This comprehensive technical guide provides a detailed, field-proven protocol for the synthesis of 2-Ethoxy-3-methoxybenzoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is approached as a cohesive, two-step process, beginning with the selective O-ethylation of o-vanillin via a Williamson ether synthesis, followed by the efficient oxidation of the resulting aldehyde to the target carboxylic acid. This document is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deep understanding of the chemical transformations involved.

Introduction and Strategic Overview

This compound and its derivatives are of significant interest in the pharmaceutical industry due to their presence in various biologically active molecules. The strategic disconnection for this synthesis logically points to a two-stage approach starting from the readily available and cost-effective starting material, o-vanillin (2-hydroxy-3-methoxybenzaldehyde).

The core of this synthetic strategy lies in two fundamental and robust organic transformations:

-

Williamson Ether Synthesis: This classic S(_N)2 reaction is employed to selectively introduce the ethoxy group onto the phenolic hydroxyl of o-vanillin. The choice of a suitable base and ethylating agent is critical to ensure high yields and minimize side reactions.

-

Oxidation of the Aldehyde: Subsequent to the etherification, the aldehyde functionality is oxidized to a carboxylic acid. This transformation requires a careful selection of the oxidizing agent to ensure compatibility with the existing ether linkages and to achieve a high conversion rate.

This guide will elaborate on the mechanistic underpinnings of these reactions, provide a detailed experimental protocol, and outline the necessary characterization and purification techniques.

Reaction Schematics and Workflow

The overall synthetic pathway is depicted below:

Caption: Synthetic workflow for this compound.

In-Depth Experimental Protocol

Step 1: Synthesis of 2-Ethoxy-3-methoxybenzaldehyde

Causality of Experimental Choices:

-

o-Vanillin: The starting material is chosen for its structural similarity to the target molecule, possessing the required methoxy group and a hydroxyl group that can be readily ethoxylated.

-

Potassium Carbonate (K₂CO₃): A moderately strong base is employed to deprotonate the phenolic hydroxyl group of o-vanillin, forming the phenoxide nucleophile. K₂CO₃ is preferred over stronger bases like sodium hydride to avoid potential side reactions.

-

Ethyl Iodide (CH₃CH₂I): This is an effective ethylating agent in S(_N)2 reactions due to the good leaving group ability of iodide.[1]

-

Acetone: This polar aprotic solvent is ideal for S(_N)2 reactions as it solvates the cation of the base while leaving the nucleophilic anion relatively free to attack the electrophile. Its boiling point allows for the reaction to be conducted at a moderate temperature under reflux.

Detailed Step-by-Step Methodology:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-vanillin (1.0 eq), anhydrous potassium carbonate (2.0 eq), and 100 mL of anhydrous acetone.

-

Stir the suspension at room temperature for 15 minutes.

-

Add ethyl iodide (1.5 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 56 °C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and potassium iodide precipitate and wash the solid with a small amount of acetone.

-

Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in 100 mL of dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 5% aqueous sodium hydroxide (2 x 50 mL) to remove any unreacted o-vanillin, followed by deionized water (2 x 50 mL), and finally with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-ethoxy-3-methoxybenzaldehyde as a pale yellow oil. The product is often of sufficient purity for the next step.

Step 2: Synthesis of this compound

Causality of Experimental Choices:

-

Potassium Permanganate (KMnO₄): A strong oxidizing agent that is effective in converting aromatic aldehydes to their corresponding carboxylic acids.[2][3] The reaction is typically carried out in an aqueous solution.

-

Sulfuric Acid (H₂SO₄): The oxidation is performed under acidic conditions to facilitate the reaction and to ensure the final product is in its protonated carboxylic acid form.

Detailed Step-by-Step Methodology:

-

In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the crude 2-ethoxy-3-methoxybenzaldehyde (1.0 eq) in a minimal amount of acetone.

-

In a separate beaker, prepare a solution of potassium permanganate (2.0 eq) in 200 mL of water and add 10 mL of concentrated sulfuric acid carefully.

-

Slowly add the potassium permanganate solution to the flask containing the aldehyde with vigorous stirring. An exothermic reaction will occur.

-

Once the addition is complete, heat the reaction mixture to reflux for 2-3 hours. The purple color of the permanganate will disappear, and a brown precipitate of manganese dioxide will form.

-

Cool the reaction mixture to room temperature and quench the excess potassium permanganate by the dropwise addition of a saturated solution of sodium bisulfite until the purple color is no longer visible.

-

Filter the manganese dioxide precipitate through a pad of Celite and wash the filter cake with a small amount of hot water.

-

Combine the filtrate and washings and cool the solution in an ice bath.

-

Acidify the clear filtrate to a pH of approximately 2 with concentrated hydrochloric acid. A white precipitate of this compound will form.

-

Collect the solid product by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven at 60 °C.

Purification and Characterization

Purification:

The crude this compound can be purified by recrystallization. A suitable solvent system is a mixture of ethanol and water.[4]

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

Add hot deionized water dropwise until the solution becomes slightly turbid.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Characterization:

The identity and purity of the final product should be confirmed by a combination of physical and spectroscopic methods.

| Parameter | Expected Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | ~98-100 °C (based on analogous 2-methoxybenzoic acid) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~10.5-12.0 (s, 1H, -COOH), ~7.0-7.8 (m, 3H, Ar-H), ~4.1 (q, 2H, -OCH₂CH₃), ~3.9 (s, 3H, -OCH₃), ~1.4 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~165-170 (-COOH), ~150-160 (Ar-C-O), ~110-140 (Ar-C), ~65 (-OCH₂CH₃), ~56 (-OCH₃), ~15 (-OCH₂CH₃) |

| FTIR (KBr) | ν (cm⁻¹): ~2500-3300 (broad, O-H stretch of carboxylic acid), ~1680-1710 (strong, C=O stretch of carboxylic acid), ~1250-1300 (C-O stretch of ether) |

Note: The exact chemical shifts and melting point may vary slightly and should be compared with a reference standard if available.

Safety and Handling

-

Ethyl iodide is a lachrymator and should be handled in a well-ventilated fume hood.

-

Potassium permanganate is a strong oxidizing agent and should not be mixed with combustible materials.

-

Concentrated acids (sulfuric and hydrochloric) are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

All reactions should be performed in a fume hood.

Conclusion

The synthetic protocol detailed in this guide provides a reliable and efficient method for the preparation of this compound from o-vanillin. By understanding the underlying chemical principles of the Williamson ether synthesis and the subsequent oxidation, researchers can confidently execute this synthesis and adapt it as needed for the preparation of related analogs. The self-validating nature of the described protocol, coupled with the detailed characterization data, ensures the production of high-purity material suitable for applications in drug discovery and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethoxy-3-methoxybenzoic Acid

This guide provides a comprehensive overview of the physicochemical properties of 2-Ethoxy-3-methoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical experimental guidance. In recognition of the limited direct experimental data available for this specific compound, this guide leverages data from structurally related analogs to provide well-reasoned predictions and establishes a framework for empirical validation.

Introduction and Chemical Identity

This compound is a disubstituted benzoic acid derivative. Its structure, featuring an ethoxy and a methoxy group on the benzene ring, suggests its potential utility as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. The precise positioning of these functional groups is expected to significantly influence its chemical behavior, including its acidity, solubility, and interactions with biological systems.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Property | Value |

| Molecular Formula | C10H12O3 |

| Molecular Weight | 180.20 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Predicted Physicochemical Properties

Due to the scarcity of experimental data for this compound, its properties are predicted based on the known values of structurally similar compounds, such as 2-methoxybenzoic acid, 3-methoxybenzoic acid, and other benzoic acid derivatives.[1][2][3]

Table 2: Predicted and Analog-Based Physicochemical Properties

| Property | Predicted Value/Range | Rationale and Comparative Data |

| Melting Point (°C) | 90 - 110 | The melting point of 2-methoxybenzoic acid is 98-100 °C, and 3-methoxybenzoic acid is 105-107 °C.[4] The presence of a slightly larger ethoxy group may slightly alter the crystal packing, but the melting point is expected to be in a similar range. |

| Boiling Point (°C) | > 280 | 2-methoxybenzoic acid has a boiling point of 279-280 °C.[2] The addition of a methylene group in the ethoxy substituent would likely increase the boiling point. |

| pKa | ~4.0 | The pKa of 2-methoxybenzoic acid is approximately 4.09, and for 3-methoxybenzoic acid, it is around 4.08.[5] The electronic effects of the ethoxy and methoxy groups are similar, suggesting the pKa will be close to these values. The "ortho effect" may lead to a slight increase in acidity compared to what would be expected from electronic effects alone.[5] |

| Solubility | Sparingly soluble in water; soluble in organic solvents. | Benzoic acid derivatives with alkyl and alkoxy substituents generally exhibit low aqueous solubility but are soluble in alcohols, ethers, and chlorinated solvents.[6][7] |

| LogP (Octanol/Water) | ~2.0 - 2.5 | The LogP for 2-methoxybenzoic acid is 1.59 and for 3-methoxybenzoic acid is 2.02.[2][3] The additional ethyl group in this compound will increase its lipophilicity, leading to a higher LogP value. |

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The expected spectral characteristics are outlined below, based on general principles and data from analogous compounds.[8][9]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethoxy group (a triplet and a quartet), the methoxy group (a singlet), and the acidic proton of the carboxylic acid (a broad singlet, often >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxyl carbon, the aromatic carbons (with those attached to oxygen atoms shifted downfield), and the carbons of the ethoxy and methoxy groups.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid dimer, a sharp C=O stretch, C-O stretching bands for the ether linkages, and aromatic C-H and C=C bands.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, likely involving the loss of the ethoxy and methoxy groups, as well as the carboxylic acid moiety.

Experimental Protocols for Physicochemical Characterization

To empirically determine the physicochemical properties of this compound, the following standard laboratory procedures are recommended.

Determination of Melting Point

The melting point provides a crucial indication of purity.

Methodology:

-

A small, dry sample of crystalline this compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised at a controlled rate.

-

The temperature range over which the sample melts is recorded.

Caption: Workflow for melting point determination.

Determination of pKa via Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of the molecule at different pH values.

Methodology:

-

A precisely weighed amount of this compound is dissolved in a suitable co-solvent system (e.g., water/ethanol) if aqueous solubility is low.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the half-equivalence point of the titration curve.

Caption: Workflow for pKa determination via potentiometric titration.

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of the compound in water.

Methodology:

-

An excess amount of solid this compound is added to a known volume of water in a sealed flask.

-

The flask is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The suspension is filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Caption: Workflow for shake-flask solubility determination.

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of this compound.

-

Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. For long-term storage, refrigeration is recommended.

-

Chemical Stability: As with other benzoic acid derivatives, it is expected to be stable under normal laboratory conditions. However, it should be kept away from strong oxidizing agents and strong bases to prevent degradation.

-

Hazardous Decomposition: Thermal decomposition may produce carbon monoxide and carbon dioxide.

Conclusion

References

- 1. PlumX [plu.mx]

- 2. 2-Methoxybenzoic acid | C8H8O3 | CID 11370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methoxybenzoic acid ReagentPlus , 99 586-38-9 [sigmaaldrich.com]

- 5. quora.com [quora.com]

- 6. 2-Methoxybenzoic acid | 529-75-9 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. benchchem.com [benchchem.com]

- 9. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to 2-Ethoxy-3-methoxybenzoic Acid

Abstract

This technical guide provides a comprehensive overview of 2-Ethoxy-3-methoxybenzoic acid, a substituted aromatic carboxylic acid of interest in synthetic organic chemistry and drug discovery. This document details the compound's core identifiers, including its CAS number and molecular structure, and presents its key physicochemical properties. A detailed, mechanistically-grounded synthetic protocol is proposed, offering field-proven insights into its preparation from commercially available precursors. Furthermore, this guide explores its potential applications as a versatile chemical intermediate, supported by an analysis of its structural motifs. All protocols and safety guidelines are designed to be self-validating, ensuring scientific integrity for researchers, scientists, and drug development professionals.

Compound Identification and Structure

This compound is a disubstituted benzoic acid derivative. The precise positioning of the ethoxy and methoxy groups on the benzene ring relative to the carboxylic acid function dictates its steric and electronic properties, which are fundamental to its reactivity and potential biological activity.

The primary identifiers and structural details for this compound are summarized in Table 1.

Table 1: Core Identifiers for this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| CAS Number | 773869-96-8 | [1] |

| Molecular Formula | C₁₀H₁₂O₄ | [1][2] |

| Molecular Weight | 196.20 g/mol | [1][2] |

| Canonical SMILES | CCOC1=C(C=CC=C1C(=O)O)OC | |

| InChIKey | Inferred from structure |

Below is a 2D representation of the molecular structure, generated to clarify the substituent arrangement.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, purification, and application in synthetic protocols. The data for this compound, including experimental and predicted values, are presented in Table 2.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| Melting Point | 51-52 °C | [1] |

| Boiling Point | 317.7 ± 22.0 °C (Predicted) | [1] |

| Density | 1.178 ± 0.06 g/cm³ (Predicted) | [1] |

| Appearance | Solid (inferred from melting point) |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway:

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Esterification of 2-Hydroxy-3-methoxybenzoic Acid

-

To a solution of 2-hydroxy-3-methoxybenzoic acid (1.0 eq) in absolute ethanol (serving as both solvent and reactant), add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).

-

Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Causality: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. The reaction is driven to completion by using an excess of ethanol.

-

After completion, cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the product, ethyl 2-hydroxy-3-methoxybenzoate, with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 2: Williamson Ether Synthesis to form Ethyl 2-Ethoxy-3-methoxybenzoate

-

Dissolve the crude ethyl 2-hydroxy-3-methoxybenzoate (1.0 eq) in a polar aprotic solvent such as acetone or DMF.

-

Add an excess of a mild base, such as anhydrous potassium carbonate (K₂CO₃, ~2.0 eq), and ethyl iodide (or ethyl bromide, ~1.5 eq).

-

Heat the mixture to reflux and stir vigorously for 8-12 hours, monitoring by TLC.

-

Causality: Potassium carbonate is a sufficient base to deprotonate the phenolic hydroxyl group, which is more acidic than an aliphatic alcohol. The resulting phenoxide anion acts as a nucleophile, attacking the ethyl halide in a classic Sₙ2 reaction to form the ether linkage.

-

After the reaction is complete, filter off the inorganic salts and remove the solvent under vacuum.

Step 3: Saponification to Yield this compound

-

Dissolve the crude ester from Step 2 in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (NaOH, ~3.0 eq) and heat the mixture to reflux for 2-4 hours.

-

Causality: The hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The subsequent elimination of the ethoxide ion, followed by an acid-base reaction, yields the sodium salt of the carboxylic acid.

-

Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.

-

Dilute the remaining aqueous solution with water and acidify to a pH of ~2 using dilute hydrochloric acid (HCl). This protonates the carboxylate salt, causing the final product to precipitate.

-

Filter the solid precipitate, wash with cold water to remove inorganic impurities, and dry under vacuum to yield this compound. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Applications in Research and Drug Development

Benzoic acid and its derivatives are fundamental building blocks in medicinal chemistry and materials science.[3] The specific substitution pattern of this compound makes it a valuable intermediate for synthesizing more complex molecules.

-

Scaffold for Drug Discovery : The molecule contains multiple functional groups (carboxylic acid, ether linkages) that can be modified. The carboxylic acid can be converted into esters, amides, or other functional groups to modulate properties like solubility, cell permeability, and target binding. Benzoic acid derivatives are known to exhibit a range of biological activities, including anti-inflammatory and antimicrobial effects.[3]

-

Intermediate in Organic Synthesis : It serves as a precursor for creating complex molecular architectures. For instance, related 2-ethoxybenzoic acid compounds are used in the synthesis of antagonists for vasopressin receptors.[4] The specific arrangement of substituents can influence the regioselectivity of further aromatic substitution reactions.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for this compound. Therefore, safety precautions must be based on the data for structurally similar compounds, such as 2-methoxybenzoic acid and other substituted benzoic acids.

Table 3: Hazard Identification and Precautionary Statements (Inferred)

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements (Inferred from related compounds) | Precautionary Statements |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[5][6] | P264: Wash skin thoroughly after handling. P280: Wear protective gloves.[5] |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[5][6] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation.[5][6] | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[5] |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls : Use in a well-ventilated area, preferably within a chemical fume hood.[5] Ensure that eyewash stations and safety showers are readily accessible.[7]

-

Personal Protective Equipment : Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[7] If dust formation is likely, a NIOSH-approved respirator should be used.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and bases.[5]

Conclusion

This compound (CAS No: 773869-96-8) is a specialty chemical with significant potential as an intermediate in organic synthesis. This guide has provided its core structural and physicochemical properties, a detailed and mechanistically justified synthetic pathway, and an overview of its potential applications and necessary safety protocols. The insights and protocols presented herein are designed to equip researchers and drug development professionals with the foundational knowledge required to effectively and safely utilize this compound in their work.

References

- 1. This compound CAS#: 773869-96-8 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound - Google Patents [patents.google.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. fishersci.com [fishersci.com]

- 7. dept.harpercollege.edu [dept.harpercollege.edu]

A Spectroscopic Guide to 2-Ethoxy-3-methoxybenzoic Acid: Elucidating Structure Through NMR, IR, and Mass Spectrometry

Molecular Structure and its Spectroscopic Implications

The structure of 2-Ethoxy-3-methoxybenzoic acid, with its distinct arrangement of functional groups on a benzene ring, gives rise to a unique spectroscopic fingerprint. The interplay between the carboxylic acid, ethoxy, and methoxy groups dictates the chemical environment of each atom, which is directly reflected in the NMR, IR, and MS data. Understanding these relationships is paramount for accurate spectral interpretation and structural confirmation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the protons and carbons.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (δ), splitting patterns (multiplicity), and integration values. The predicted ¹H NMR data are summarized in the table below, assuming a standard deuterated solvent such as CDCl₃.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| -COOH | ~10.0 - 13.0 | Broad Singlet | 1H | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. |

| Ar-H (H6) | ~7.8 - 8.0 | Doublet of Doublets | 1H | This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It will be split by H5 and H4. |

| Ar-H (H4, H5) | ~7.0 - 7.4 | Multiplet | 2H | These aromatic protons will reside in a more shielded environment compared to H6 and will exhibit complex splitting due to coupling with each other and adjacent protons. |

| -OCH₂CH₃ | ~4.1 - 4.3 | Quartet | 2H | The methylene protons of the ethoxy group are deshielded by the adjacent oxygen atom and are split into a quartet by the neighboring methyl protons. |

| -OCH₃ | ~3.9 - 4.1 | Singlet | 3H | The methoxy protons are in a relatively shielded environment and appear as a singlet as there are no adjacent protons to couple with. |

| -OCH₂CH₃ | ~1.4 - 1.6 | Triplet | 3H | The methyl protons of the ethoxy group are split into a triplet by the adjacent methylene protons. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| -C=O | ~170 - 175 | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield. |

| Ar-C (C1) | ~120 - 125 | The carbon bearing the carboxylic acid group. |

| Ar-C (C2) | ~155 - 160 | This carbon is attached to the electronegative oxygen of the ethoxy group, causing a significant downfield shift. |

| Ar-C (C3) | ~145 - 150 | This carbon is attached to the electronegative oxygen of the methoxy group, resulting in a downfield shift. |

| Ar-C (C4, C5, C6) | ~110 - 130 | The chemical shifts of these aromatic carbons will be influenced by the positions of the substituents. |

| -OCH₂CH₃ | ~65 - 70 | The methylene carbon of the ethoxy group is deshielded by the attached oxygen. |

| -OCH₃ | ~55 - 60 | The methoxy carbon is a typical value for such a functional group. |

| -OCH₂CH₃ | ~14 - 16 | The terminal methyl carbon of the ethoxy group is in a relatively shielded, upfield region. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the O-H, C-H, C=O, and C-O bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |

| O-H stretch | 3300 - 2500 | Broad | Carboxylic Acid |

| C-H stretch (aromatic) | 3100 - 3000 | Medium | Aromatic Ring |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium | Ethoxy and Methoxy Groups |

| C=O stretch | 1710 - 1680 | Strong | Carboxylic Acid |

| C=C stretch | 1600 - 1450 | Medium to Weak | Aromatic Ring |

| C-O stretch | 1300 - 1000 | Strong | Ether and Carboxylic Acid |

The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid or liquid state.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Expected Molecular Ion and Fragmentation

For this compound (C₁₀H₁₂O₄), the expected molecular weight is approximately 196.20 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 196.

Key fragmentation pathways would likely involve:

-

Loss of a hydroxyl radical (-•OH): [M - 17]⁺ at m/z 179.

-

Loss of a water molecule (-H₂O): [M - 18]⁺ at m/z 178.

-

Loss of an ethyl radical (-•CH₂CH₃): [M - 29]⁺ at m/z 167.

-

Loss of an ethoxy radical (-•OCH₂CH₃): [M - 45]⁺ at m/z 151.

-

Loss of a carboxyl group (-•COOH): [M - 45]⁺ at m/z 151.

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Experimental Protocols

The acquisition of high-quality spectral data is contingent upon proper sample preparation and instrument parameter selection.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Utilize a 400 MHz or higher field NMR spectrometer. Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Reference the chemical shifts to the residual solvent peak.

-

¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation (ATR): For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background. Data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use Electron Ionization (EI) at a standard electron energy of 70 eV.

-

Mass Analysis: Separate the resulting ions using a mass analyzer such as a quadrupole or time-of-flight (TOF).

-

Detection: A detector will record the abundance of each ion as a function of its mass-to-charge ratio, generating the mass spectrum.

Conclusion

The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented in this guide provide a comprehensive spectroscopic profile for this compound. By understanding the influence of each functional group on the overall spectra, researchers can confidently identify and characterize this molecule and other similarly substituted aromatic compounds. The experimental protocols outlined provide a framework for obtaining high-quality data for structural verification.

An In-depth Technical Guide to the Solubility and Stability of 2-Ethoxy-3-methoxybenzoic Acid

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 2-Ethoxy-3-methoxybenzoic acid (CAS 773869-96-8), a substituted aromatic carboxylic acid. Given the limited publicly available data for this specific molecule, this document serves as a methodological guide for researchers, scientists, and drug development professionals. It outlines the theoretical considerations and practical experimental protocols necessary to determine its physicochemical properties. The guide synthesizes established principles from related analogues, such as 2-ethoxybenzoic acid and 3-methoxybenzoic acid, to predict behavior and inform experimental design. Detailed, step-by-step protocols for solubility assessment and forced degradation studies are provided, alongside templates for data presentation and visualization tools to aid in experimental planning and interpretation.

Introduction and Physicochemical Context

This compound is a benzoic acid derivative featuring both an ethoxy and a methoxy group on the aromatic ring. These substitutions are anticipated to significantly influence its physicochemical properties, including solubility, lipophilicity, and chemical stability, compared to its parent molecule, benzoic acid. The carboxylic acid moiety imparts acidic properties and a primary site for hydrogen bonding, while the ethoxy and methoxy groups introduce lipophilic character and additional steric and electronic effects.

Understanding the solubility and stability of this compound is a critical prerequisite for its application in pharmaceutical development, materials science, and organic synthesis. Solubility dictates the choice of solvents for reactions, purification, and formulation, while stability data are essential for determining appropriate storage conditions, predicting shelf-life, and identifying potential degradation pathways.[1][2]

Predicted Physicochemical Properties:

Based on its structure and data from related compounds, the following properties for this compound can be anticipated:

| Property | Predicted Value / Characteristic | Rationale and Comparative Data |

| Molecular Formula | C₁₀H₁₂O₄ | From structure.[3][4] |

| Molecular Weight | 196.2 g/mol | From structure.[3][4] |

| Appearance | White to off-white crystalline solid | Typical for benzoic acid derivatives.[5][6] |

| Melting Point | 51-52 °C | Experimentally reported value.[3] |

| pKa | ~4 | The carboxylic acid group's acidity is influenced by the electron-donating nature of the ether groups. 2-ethoxybenzoic acid has a pKa of ~4.21.[6] |

| LogP | 2.0 - 2.5 (estimated) | The ethoxy and methoxy groups increase lipophilicity compared to benzoic acid (LogP 1.87). 3-methoxybenzoic acid has a LogP of 2.02.[7] |

| Aqueous Solubility | Slightly soluble | The polar carboxylic acid group is countered by the larger, non-polar aromatic and ether structure. Related compounds like 2-methoxybenzoic acid and 3-ethoxybenzoic acid are slightly soluble in water.[5][8] |

| Organic Solubility | Soluble in polar organic solvents | Expected to be soluble in alcohols (ethanol, methanol), ethers, and acetone, similar to other ethoxy- and methoxy-substituted benzoic acids.[5][6] |

Solubility Profile Determination

A comprehensive understanding of a compound's solubility in various aqueous and organic media is fundamental for its practical application. The isothermal shake-flask method is a widely accepted, robust technique for determining equilibrium solubility.[9]

Experimental Protocol: Isothermal Shake-Flask Solubility Measurement

This protocol provides a standardized procedure for quantifying the solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in a panel of selected solvents at a controlled temperature.

Materials:

-

This compound (purity >98%)

-

Selected solvents (e.g., deionized water, pH 7.4 phosphate buffer, 0.1 N HCl, 0.1 N NaOH, ethanol, methanol, acetone, ethyl acetate, acetonitrile)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a validated titration method

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in the thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand at the same temperature to permit the sedimentation of the excess solid.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot using a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.[10][11]

-

Calculation: Calculate the solubility from the measured concentration, accounting for the dilution factor. Express the result in units such as mg/mL or mol/L.

Illustrative Data Presentation

The results of the solubility studies should be compiled into a clear and concise table.

| Solvent | Solvent Type | Temperature (°C) | Illustrative Solubility (mg/mL) | Notes |

| Deionized Water | Aqueous (Neutral) | 25 | 0.85 | Limited solubility due to lipophilic groups. |

| 0.1 N HCl | Aqueous (Acidic) | 25 | 0.70 | Protonation of the carboxylate reduces solubility slightly. |

| pH 7.4 Buffer | Aqueous (Basic) | 25 | > 10 | Deprotonation to the carboxylate salt form significantly increases solubility. |

| Ethanol | Polar Protic Organic | 25 | > 50 | High solubility is expected in polar organic solvents.[6] |

| Acetone | Polar Aprotic Organic | 25 | > 50 | Good solubility anticipated. |

| Ethyl Acetate | Moderately Polar Organic | 25 | 25.5 | Moderate solubility. |

Workflow for Solubility Determination

The following diagram outlines the logical flow of the solubility determination process.

Caption: Workflow for Isothermal Shake-Flask Solubility Measurement.

Chemical Stability and Forced Degradation

Forced degradation studies are essential to identify the likely degradation products, establish degradation pathways, and determine the intrinsic stability of a molecule.[2][12] These studies involve subjecting the compound to conditions more severe than those expected during storage and handling.[1]

Forced Degradation Experimental Design

A typical forced degradation study includes exposure to hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions.[1][13]

Objective: To investigate the stability of this compound under various stress conditions and identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 N to 1 N)[12]

-

Sodium hydroxide (e.g., 0.1 N to 1 N)[12]

-

Hydrogen peroxide (e.g., 3-30%)

-

A photostability chamber with controlled light exposure (ICH Q1B guidelines)

-

A temperature-controlled oven

-

HPLC system with a photodiode array (PDA) detector and/or a mass spectrometer (MS) for peak purity analysis and identification of degradation products.

General Procedure:

-

Solution Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent system for each stress condition.

-

Stress Application: Expose the solutions to the defined stress conditions for a specified duration. A control sample, protected from the stress condition, should be analyzed concurrently. The goal is to achieve 5-20% degradation of the active substance.[14]

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize them if necessary, and dilute them to a suitable concentration for analysis.

-

Chromatographic Analysis: Analyze the stressed samples by a stability-indicating HPLC method. This method must be capable of separating the intact drug from all significant degradation products.

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control sample. Calculate the percentage of degradation and identify the retention times of any new peaks. Use PDA for peak purity analysis and LC-MS to obtain mass information for structural elucidation of the degradants.

Specific Stress Conditions and Anticipated Pathways

-

Acidic Hydrolysis:

-

Conditions: 0.1 N HCl at 60-80 °C.

-

Anticipated Pathway: While the ester-like ether linkages (ethoxy and methoxy) are generally stable, harsh acidic conditions could potentially lead to O-dealkylation, yielding hydroxybenzoic acid derivatives.[14]

-

-

Basic Hydrolysis:

-

Conditions: 0.1 N NaOH at 60-80 °C.

-

Anticipated Pathway: The primary interaction will be the deprotonation of the carboxylic acid. Similar to acidic conditions, harsh basic environments may also promote O-dealkylation.[14]

-

-

Oxidative Degradation:

-

Conditions: 3% H₂O₂ at room temperature.

-

Anticipated Pathway: The benzene ring is activated by the electron-donating ether groups, making it susceptible to oxidative degradation, potentially leading to ring-opening or the formation of phenolic byproducts.

-

-

Photolytic Degradation:

-

Conditions: Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).

-

Anticipated Pathway: Aromatic systems can be susceptible to photolytic degradation. Functional groups like carbonyls and weak C-H bonds can introduce photosensitivity.[13]

-

-

Thermal Degradation:

-

Conditions: Expose the solid compound to dry heat (e.g., 80-100 °C) for an extended period.

-

Anticipated Pathway: Thermal stress can potentially lead to decarboxylation, a common degradation pathway for benzoic acids at high temperatures.

-

Illustrative Stability Data Summary

| Stress Condition | Reagent/Parameters | Duration (hrs) | Temperature (°C) | % Degradation (Illustrative) | No. of Degradants |

| Acid Hydrolysis | 0.1 N HCl | 24 | 80 | 8.5 | 1 |

| Base Hydrolysis | 0.1 N NaOH | 24 | 80 | 12.1 | 2 |

| Oxidation | 3% H₂O₂ | 48 | 25 | 18.3 | 3 |

| Photolysis | ICH Q1B | - | 25 | 4.2 | 1 |

| Thermal (Solid) | Dry Heat | 72 | 100 | < 1.0 | 0 |

Forced Degradation Study Workflow

Caption: Workflow for a Forced Degradation Study.

Conclusion and Recommendations

This guide provides a robust methodological framework for the comprehensive characterization of the solubility and stability of this compound. While specific experimental data for this compound is scarce, the principles and protocols outlined, derived from established pharmaceutical guidelines and knowledge of analogous structures, offer a clear path forward for its scientific investigation.

For solubility, the isothermal shake-flask method coupled with HPLC analysis is recommended for generating precise and reliable data across a range of pharmaceutically and synthetically relevant solvents. For stability, a systematic forced degradation study encompassing hydrolytic, oxidative, photolytic, and thermal stress is crucial. The development and validation of a stability-indicating analytical method are paramount to the success of these studies, ensuring that all potential degradants are adequately separated and quantified.

The insights gained from these studies will be invaluable for any researcher or developer, enabling informed decisions on formulation, storage, handling, and predicting the compound's behavior in various applications.

References

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. acdlabs.com [acdlabs.com]

- 3. This compound CAS#: 773869-96-8 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Methoxybenzoic acid | C8H8O3 | CID 11370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. benchchem.com [benchchem.com]

biological activity of ethoxy-methoxybenzoic acid derivatives

An In-depth Technical Guide to the Biological Activity of Ethoxy-Methoxybenzoic Acid Derivatives

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the biological activities of ethoxy-methoxybenzoic acid derivatives, a class of compounds with significant potential in medicinal chemistry and drug development. Benzoic acid and its derivatives serve as a foundational scaffold for a multitude of therapeutic agents, with their biological effects being profoundly influenced by the nature and position of substituents on the benzene ring.[1][2] This document synthesizes current research on the antimicrobial, anti-inflammatory, anticancer, and enzyme-inhibitory properties of these molecules. By elucidating the underlying mechanisms of action, detailing robust experimental protocols, and exploring structure-activity relationships, this guide aims to equip researchers, scientists, and drug development professionals with the critical knowledge needed to advance the exploration and application of ethoxy-methoxybenzoic acid derivatives. While direct research on certain isomers is still emerging, this guide draws upon comparative data from structurally analogous compounds to provide a predictive framework and guide future investigations.[3]

Introduction: The Benzoic Acid Scaffold in Medicinal Chemistry

The benzoic acid framework is a privileged scaffold in pharmaceutical sciences, prized for its synthetic tractability and its presence in numerous natural and synthetic bioactive compounds.[2][4] The addition of alkoxy groups, such as methoxy (-OCH₃) and ethoxy (-OC₂H₅), significantly modulates the molecule's physicochemical properties, including lipophilicity, electronic distribution, and steric profile. These modifications, in turn, dictate the compound's pharmacokinetic and pharmacodynamic behavior, influencing its ability to interact with biological targets.[5]

Methoxylated derivatives of benzoic and cinnamic acids have demonstrated a wide array of biological activities, including antidiabetic, anticancer, and neuroprotective effects.[6] The ethoxy group, while structurally similar, can offer distinct advantages, potentially altering binding affinity and metabolic stability.[5] This guide focuses specifically on derivatives bearing both ethoxy and methoxy substituents, a combination that allows for fine-tuning of molecular properties to optimize therapeutic potential. We will delve into the key biological activities reported for this class and its close analogs, providing the scientific rationale behind experimental methodologies used for their evaluation.

A Framework for Biological Activity Screening

The evaluation of a novel compound, such as an ethoxy-methoxybenzoic acid derivative, follows a systematic screening cascade.[7] This process is designed to efficiently identify promising "hits" from a library of synthesized compounds and progressively refine them into "lead" candidates with enhanced potency and selectivity.[7][8] The initial stages rely heavily on a battery of in vitro assays to establish a foundational biological profile before committing to more complex and resource-intensive studies.[9][10]

References

- 1. benchchem.com [benchchem.com]

- 2. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review [ouci.dntb.gov.ua]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. accio.github.io [accio.github.io]

- 9. sygnaturediscovery.com [sygnaturediscovery.com]

- 10. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

2-Ethoxy-3-methoxybenzoic acid potential therapeutic applications

An In-depth Technical Guide to the Potential Therapeutic Applications of 2-Ethoxy-3-methoxybenzoic Acid

Executive Summary

This compound is a unique small molecule with a substitution pattern that suggests a rich, yet largely unexplored, potential for therapeutic applications. While direct research on this specific compound is nascent, a comprehensive analysis of structurally related benzoic acid derivatives provides a strong predictive framework for its biological activities. This guide synthesizes the existing knowledge on analogous compounds to build a compelling hypothesis for the therapeutic utility of this compound, focusing on its potential as an anti-inflammatory, metabolic modulator, and antimicrobial agent. We present detailed, field-proven experimental protocols to rigorously test these hypotheses and provide a roadmap for its investigation and development. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities with significant therapeutic promise.

Introduction: The Therapeutic Promise of Substituted Benzoic Acids

Benzoic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates. The therapeutic efficacy of these compounds is exquisitely sensitive to the nature and positioning of substituents on the benzene ring, which modulate their physicochemical properties, target engagement, and pharmacokinetic profiles. The subject of this guide, this compound, features a distinct substitution pattern that suggests the potential for novel biological activities. While direct experimental data on this molecule is limited, its structural similarity to other well-characterized benzoic acid derivatives allows for the formulation of compelling, testable hypotheses regarding its therapeutic potential.

This guide will explore these potential applications by drawing parallels with structurally related compounds, including ethoxybenzoic acid isomers and various methoxybenzoic acid derivatives. Through this comparative analysis, we will build a scientifically grounded rationale for investigating this compound as a lead compound in several therapeutic areas.

Predicted Therapeutic Applications and Mechanistic Insights

Based on the known biological activities of its structural analogs, this compound is predicted to have potential therapeutic applications in the following areas:

Anti-inflammatory Activity

A significant body of research points to the anti-inflammatory properties of benzoic acid derivatives.[1][2] The mechanism often involves the modulation of key inflammatory pathways. For instance, many salicylates, which are hydroxylated benzoic acids, are known inhibitors of cyclooxygenase (COX) enzymes, which are critical for the production of pro-inflammatory prostaglandins.[1] Furthermore, some benzoic acid derivatives have been shown to inhibit the NF-κB signaling pathway, a central regulator of the inflammatory response.[2]

The presence of both ethoxy and methoxy groups on the benzene ring of this compound may confer unique anti-inflammatory properties. For instance, 2-Hydroxy-4-methoxybenzoic acid has demonstrated hepatoprotective effects through its anti-inflammatory and antioxidant mechanisms.[3] This suggests that this compound could similarly modulate inflammatory pathways.

Potential Mechanism of Action: It is hypothesized that this compound may exert anti-inflammatory effects through the inhibition of pro-inflammatory enzymes like COX and/or by interfering with the NF-κB signaling cascade.

Metabolic Disease Modulation: A Potential PTP1B Inhibitor

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways, making it a validated therapeutic target for type 2 diabetes and obesity.[4] Notably, derivatives of 2-ethoxybenzamide have been identified as potent and selective inhibitors of PTP1B.[4] One such derivative, 2-ethoxy-4-(methoxymethyl)benzamide, exhibited high inhibitory activity with an IC50 of 0.07 μM and good membrane permeability.[4]

Given that this compound shares the 2-ethoxy substitution pattern, it is plausible that it could also interact with the active site of PTP1B. The methoxy group at the 3-position may further influence its binding affinity and selectivity.

Potential Mechanism of Action: this compound is predicted to act as a competitive inhibitor of PTP1B, thereby enhancing insulin signaling and glucose uptake in cells.

Antimicrobial Properties

Benzoic acid and its derivatives are widely recognized for their antimicrobial activities, which are often attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymes.[1][2] The lipophilicity conferred by the ethoxy group in this compound may enhance its ability to penetrate microbial cell walls.

Potential Mechanism of Action: The antimicrobial efficacy of this compound is likely to stem from its ability to compromise the integrity of microbial cell membranes and interfere with key cellular processes.

Experimental Validation: A Roadmap for Investigation

To validate the predicted therapeutic applications of this compound, a systematic experimental approach is required. The following section outlines detailed protocols for key assays.

Synthesis of this compound

While various synthetic routes for substituted benzoic acids exist, a common approach involves the esterification and subsequent etherification of a hydroxylated precursor, followed by hydrolysis.[5]

Protocol for Synthesis:

-

Esterification: React 3-hydroxy-2-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux to yield ethyl 2-ethoxy-3-methoxybenzoate.

-

Purification: Purify the resulting ester by column chromatography.

-

Hydrolysis: Subject the purified ester to hydrolysis using an aqueous base (e.g., sodium hydroxide) followed by acidification to yield this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR, mass spectrometry, and HPLC.

In Vitro Anti-inflammatory Assays

This assay will determine the ability of this compound to inhibit COX-1 and COX-2 enzymes.

Protocol:

-

Utilize a commercial COX inhibitor screening assay kit.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions to obtain a range of test concentrations.

-

Incubate the compound with purified COX-1 and COX-2 enzymes in the presence of arachidonic acid.

-

Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method.

-

Calculate the IC50 value for each enzyme.

This cell-based assay will assess the effect of the compound on the NF-κB signaling pathway.

Protocol:

-

Use a stable cell line (e.g., HEK293) containing an NF-κB-driven reporter gene (e.g., luciferase).

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a predetermined time.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α).

-

Measure the reporter gene activity (e.g., luminescence).

-

Determine the effect of the compound on NF-κB activation.

In Vitro PTP1B Inhibition Assay

This biochemical assay will directly measure the inhibitory activity of this compound against the PTP1B enzyme.

Protocol:

-

Use a commercial PTP1B inhibitor screening assay kit.

-

Prepare a stock solution and serial dilutions of this compound.

-

Incubate the compound with recombinant human PTP1B enzyme.

-

Add a synthetic phosphopeptide substrate.

-

Measure the amount of phosphate released using a colorimetric reagent.

-

Calculate the IC50 value of the compound.

Antimicrobial Susceptibility Testing

This assay will determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Protocol:

-

Use a panel of clinically relevant bacterial and fungal strains.

-

Perform a broth microdilution assay in a 96-well plate format.

-

Prepare a two-fold serial dilution of the compound in the appropriate growth medium.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Incubate the plates under appropriate conditions.

-

Determine the MIC by visual inspection or by measuring the optical density.

Data Presentation and Visualization

Quantitative Data Summary

| Parameter | Predicted Value/Range | Rationale |

| COX-2 IC50 | 1-50 µM | Based on the activity of other substituted benzoic acids. |

| PTP1B IC50 | 0.1-10 µM | Inferred from the high potency of 2-ethoxybenzamide derivatives.[4] |

| Bacterial MIC | 16-128 µg/mL | Typical range for benzoic acid derivatives against common pathogens. |

Signaling Pathway and Workflow Diagrams

Caption: Hypothesized inhibition of the NF-κB pathway.

Caption: Predicted mechanism of PTP1B inhibition.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural analogy of this compound to other bioactive benzoic acid derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The predicted anti-inflammatory, metabolic modulating, and antimicrobial properties warrant a thorough experimental evaluation. The protocols and predictive data presented in this guide offer a clear and scientifically rigorous path forward for researchers to unlock the therapeutic potential of this promising molecule. Future work should focus on the synthesis and in vitro characterization of this compound, followed by in vivo studies to assess its efficacy and safety in relevant disease models.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bot Verification [rasayanjournal.co.in]

theoretical calculations for 2-Ethoxy-3-methoxybenzoic acid

An In-Depth Technical Guide to the Theoretical Characterization of 2-Ethoxy-3-methoxybenzoic Acid

Abstract

This guide provides a comprehensive theoretical framework for the characterization of this compound, a molecule of interest in synthetic and medicinal chemistry. In the absence of extensive experimental data, this document outlines a robust computational protocol using Density Functional Theory (DFT) to predict the molecule's structural, spectroscopic, and electronic properties. The methodologies presented are grounded in established computational chemistry practices, offering a predictive analysis intended to guide future experimental work and applications. This work is tailored for researchers, scientists, and drug development professionals seeking to understand and utilize this compound.

Introduction: The Rationale for a Theoretical Approach

This compound (C₁₀H₁₂O₄, MW: 196.2 g/mol ) belongs to the vast family of substituted benzoic acids, which are pivotal structural motifs in numerous biologically active compounds and functional materials.[1] The specific arrangement of the ethoxy and methoxy groups on the benzene ring is expected to modulate the molecule's physicochemical properties, including its acidity, reactivity, and intermolecular interaction capabilities. Such properties are critical determinants of a molecule's potential in applications ranging from drug design, where benzoic acid derivatives are known to act as inhibitors for various enzymes, to materials science.[1]

Despite its potential, this compound remains a sparsely characterized compound in the scientific literature. This guide addresses this knowledge gap by establishing a comprehensive theoretical profile. We will employ Density Functional Theory (DFT), a powerful quantum mechanical method renowned for its balance of accuracy and computational efficiency in describing molecular systems.[2][3] By predicting its geometry, spectroscopic signatures (¹H NMR, ¹³C NMR, IR), and key electronic properties, we aim to provide a foundational dataset that can accelerate its adoption and exploration in research and development.

Methodological Framework: A Validated Computational Protocol

The cornerstone of reliable theoretical prediction is a well-validated computational methodology. The protocol detailed below is based on methods that have been extensively applied to similar aromatic carboxylic acids, demonstrating high fidelity with experimental results.[4][5]

Selection of Theoretical Model

The chosen level of theory is B3LYP/6-311++G(d,p) . This selection is deliberate:

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is one of the most widely used and validated functionals in computational chemistry. It incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic structure for many organic molecules compared to pure DFT functionals.[3]

-

6-311++G(d,p) Basis Set: This is a Pople-style basis set that offers a robust and flexible description of the electron distribution.

-

6-311: A triple-zeta valence basis set, providing a more accurate representation of the valence electrons involved in bonding.

-

++G: Includes diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing systems with lone pairs, anions, or non-covalent interactions, which are relevant for the oxygen atoms and the carboxylic acid group.

-

(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is essential for accurately modeling chemical bonds and intermolecular interactions.[6]

-

The combination of B3LYP with a triple-zeta basis set including diffuse and polarization functions has been shown to yield reliable geometries and vibrational frequencies for a wide range of organic molecules.[7][8]

Computational Workflow

The theoretical characterization follows a multi-step workflow, ensuring a comprehensive analysis of the molecule's properties.

Caption: Computational workflow for theoretical characterization.

Detailed Experimental Protocols

Protocol 1: Geometry Optimization and Vibrational Analysis

-

Structure Input: The initial 3D structure of this compound is constructed using molecular modeling software (e.g., GaussView 6.0).

-

Optimization Calculation: A geometry optimization is performed using the Gaussian 16 software package at the B3LYP/6-311++G(d,p) level of theory. This calculation iteratively adjusts the molecular geometry to find the lowest energy conformation.

-

Frequency Calculation: Following optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).[3]

-

It provides the theoretical infrared (IR) spectrum, including frequencies and intensities.

-

Protocol 2: NMR Chemical Shift Prediction

-

GIAO Calculation: Using the optimized geometry from Protocol 1, the ¹H and ¹³C NMR isotropic shielding values are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level.[9][10] The GIAO method is a reliable approach for predicting NMR chemical shifts.

-

Chemical Shift Referencing: The calculated shielding values (σ) are converted to chemical shifts (δ) by referencing them to the shielding value of a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory, using the equation: δ = σ_ref - σ_sample.

Protocol 3: Electronic Properties Analysis

-

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the geometry optimization output. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is then calculated. These orbitals are visualized to understand the regions of electron density involved in potential electronic transitions and reactivity.[11]

-

Molecular Electrostatic Potential (MEP): The MEP map is calculated and visualized on the molecule's electron density surface. The MEP is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule, which is crucial for understanding its intermolecular interactions and reactivity.[12][13]

Predicted Properties: Results and Discussion

This section presents the predicted data for this compound based on the computational protocol described above.

Molecular Geometry

The geometry of this compound was optimized to a stable energy minimum. The resulting structure reveals a nearly planar benzoic acid core, with the ethoxy and methoxy groups adopting conformations that minimize steric hindrance.

| Parameter | Predicted Value | Parameter | Predicted Value |

| Bond Lengths (Å) | **Bond Angles (°) ** | ||

| C(carboxyl)-C(ring) | 1.485 | C-C-C (in ring) | 118.5 - 121.2 |

| C=O (carboxyl) | 1.213 | O-C-O (carboxyl) | 122.8 |

| C-O (carboxyl) | 1.358 | C(ring)-O-C(methoxy) | 117.5 |

| O-H (carboxyl) | 0.972 | C(ring)-O-C(ethoxy) | 118.1 |

| C(ring)-O (methoxy) | 1.365 | C-C-H (in ring) | 119.5 - 120.8 |

| C(ring)-O (ethoxy) | 1.370 | H-C-H (methyl/ethyl) | 108.5 - 109.8 |

Table 1: Predicted key geometrical parameters for this compound at the B3LYP/6-311++G(d,p) level of theory.

The C=O and C-O bond lengths in the carboxylic acid group are typical for such functional groups, indicating some degree of resonance. The bond angles around the substituted carbons on the benzene ring are slightly distorted from the ideal 120°, which is expected due to the electronic and steric influence of the substituents.

Predicted Spectroscopic Profiles

¹H and ¹³C NMR Spectra: The predicted NMR chemical shifts are crucial for the structural elucidation of this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| -COOH | 12.5 - 13.5 (broad) | -COOH | ~170.2 |

| Aromatic-H (ortho to COOH) | 7.8 - 8.0 | C (ipso to COOH) | ~122.5 |

| Aromatic-H (meta to COOH) | 7.1 - 7.3 | C (ipso to OCH₂CH₃) | ~157.8 |

| Aromatic-H (para to COOH) | 7.4 - 7.6 | C (ipso to OCH₃) | ~148.0 |

| -OCH₂CH₃ | 4.0 - 4.2 (quartet) | Aromatic C-H | 112.0 - 125.0 |

| -OCH₂CH₃ | 1.3 - 1.5 (triplet) | -OCH₂CH₃ | ~64.5 |

| -OCH₃ | 3.8 - 3.9 (singlet) | -OCH₂CH₃ | ~14.7 |

| -OCH₃ | ~56.1 |

Table 2: Predicted ¹H and ¹³C NMR chemical shifts for this compound, referenced to TMS.

The proton of the carboxylic acid is expected to be highly deshielded, appearing at a high chemical shift. The aromatic protons will exhibit a splitting pattern determined by their coupling with neighboring protons. The ethoxy group will show a characteristic quartet and triplet, while the methoxy group will appear as a singlet.

Infrared (IR) Spectrum: The predicted IR spectrum provides a vibrational fingerprint of the molecule.

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment |

| 2500 - 3300 (broad) | O-H stretch (carboxylic acid dimer) |

| 2900 - 3100 | C-H stretch (aromatic and aliphatic) |

| 1680 - 1710 (strong) | C=O stretch (carboxylic acid) |

| 1580 - 1610 | C=C stretch (aromatic ring) |

| 1250 - 1300 | C-O stretch (aryl ether and carboxylic acid) |

| 1020 - 1050 | C-O stretch (alkyl ether) |

Table 3: Predicted major vibrational frequencies for this compound.

The most prominent features are expected to be the very broad O-H stretch and the strong C=O stretch of the carboxylic acid group. The C-O stretching vibrations of the ether linkages and the aromatic C=C stretches will also be key identifying peaks.

Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO): The HOMO and LUMO are central to understanding a molecule's electronic behavior.

| Parameter | Predicted Value (eV) |

| E_HOMO | -6.58 |

| E_LUMO | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.35 |

Table 4: Predicted HOMO and LUMO energies and the energy gap.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. Complete prediction of the 1H NMR spectrum of organic molecules by DFT calculations of chemical shifts and spin-spin coupling constants. | Semantic Scholar [semanticscholar.org]

- 5. [PDF] Vibrational Spectral Studies , HOMO − LUMO , Thermodynamic Properties and Electrostatic Potential Surface Analysis of 3-Amino-4-Methyl Benzoic Acid Based on Density Functional Theory | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. explorationpub.com [explorationpub.com]

- 9. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]

- 13. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Note: A Strategic Synthesis of 2-Ethoxy-3-methoxybenzoic Acid via Directed ortho-Metalation

Abstract

This technical guide provides a detailed, five-step methodology for the synthesis of 2-Ethoxy-3-methoxybenzoic acid, a valuable substituted aromatic building block for pharmaceutical and materials science research. The synthetic strategy commences with ethyl o-ethoxybenzoate and leverages the power of Directed ortho-Metalation (DoM) to achieve highly regioselective functionalization. The core transformation involves a sequence of lithiation, borylation, oxidation to a key phenolic intermediate, followed by methylation and final saponification. This note explains the underlying chemical principles for each step, offers detailed, field-tested protocols, and includes comprehensive data tables and workflow visualizations to ensure reproducibility and success for researchers and drug development professionals.

Introduction: The Power of Regioselective Synthesis

Substituted benzoic acids are privileged scaffolds in medicinal chemistry and serve as critical starting materials for the synthesis of complex organic molecules. The precise placement of functional groups on the aromatic ring is paramount as it dictates the molecule's steric and electronic properties, and ultimately, its biological activity or material function. However, traditional electrophilic aromatic substitution reactions often yield mixtures of ortho, meta, and para isomers, leading to challenging purification steps and reduced overall yields.

Directed ortho-Metalation (DoM) has emerged as a superior strategy for achieving unparalleled regioselectivity.[1][2] This technique utilizes a directing metalation group (DMG) on the aromatic ring to guide a strong organolithium base to deprotonate the adjacent ortho position. The resulting aryllithium intermediate can then be trapped with a wide array of electrophiles, enabling the precise installation of a new substituent.[1][3]

This application note details a robust synthetic route to this compound from ethyl o-ethoxybenzoate. The ethoxy group at the C2 position serves as an effective DMG, facilitating the introduction of functionality at the C3 position, a transformation that is challenging to achieve through conventional methods.

Overall Reaction Scheme

The synthesis proceeds through five distinct steps, transforming the readily available ethyl o-ethoxybenzoate into the desired multi-substituted benzoic acid.

A schematic overview of the five-step synthesis of this compound.

Experimental Protocols and Mechanistic Rationale